Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate
Overview
Description
Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate is a useful research compound. Its molecular formula is C8H14NNaO9S and its molecular weight is 323.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
The compound sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate has been explored in various scientific research contexts, with applications ranging from the synthesis of complex molecules to its structural analysis.
Synthesis of Disaccharide Fragments : The synthesis of sodium (sodium 2-acetamido-2-deoxy-4-O-sulfonato-β-D-galactopyranosyl)-(1→4)-(sodium 2-O-sulfonato-L-idopyran)uronate, a disaccharide fragment of dermatan sulfate, showcases the application of this compound in synthesizing biologically significant molecules. This particular synthesis involved the stereocontrolled and high-yielding coupling of specific galactopyranose and iduronic acid derivatives, demonstrating the compound's role in facilitating complex synthetic pathways (Barroca & Jacquinet, 2000).
Structural Studies of Sulfated Steroids : Research on sodium 4-ene-3β-hydroxy-6-oxy-steroids sulfated highlights the compound's application in generating novel structures with potential biomedical applications. These structures have attracted attention for their unique biological activities against cancer and micropathogens, underlining the compound's significance in the development of new therapeutic agents (Jian-guo, 2008).
Crystallization Studies : The crystallization of sodium sulfate phases in porous materials, using an updated phase diagram of the Na2SO4–H2O system, showcases another facet of research where this compound plays a crucial role. This study provides insights into the mechanisms of rock and building material degradation, emphasizing the compound's importance in geosciences and material science (Steiger & Asmussen, 2008).
Inhibitor Synthesis for Viral Enzymes : The synthesis of transition-state analogues as potential inhibitors of sialidase from the Influenza virus illustrates the compound's application in designing molecules to combat viral infections. This research underscores the potential of this compound in the synthesis of biologically active molecules that can serve as leads for the development of new antiviral drugs (Driguez, Barrère, Quash, & Doutheau, 1994).
Properties
IUPAC Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIIVRKKAXFSRM-SZPCUAKFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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